Ethyl 3,5-dibromobenzenecarboximidate

Description

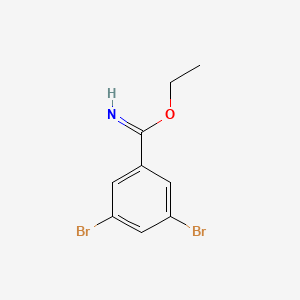

Ethyl 3,5-dibromobenzenecarboximidate is a brominated aromatic compound featuring a carboximidate functional group (N-substituted imidate ester) attached to an ethyl group. This structure renders it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-withdrawing bromine substituents at the 3- and 5-positions of the benzene ring, which enhance electrophilic substitution selectivity and stabilize intermediates in coupling reactions.

Properties

IUPAC Name |

ethyl 3,5-dibromobenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQGAUFONVTPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3,5-dibromobenzenecarboximidate with three structurally related compounds: 3,5-dibromobenzamide , Ethyl 3,5-dichlorobenzenecarboximidate , and Methyl 3,5-dibromobenzoate . Key differences in functional groups, reactivity, and physical properties are highlighted.

Table 1: Comparative Properties of this compound and Analogues

Functional Group Influence on Reactivity

- Imidate vs. Amide : this compound’s imidate group (N–O–C linkage) is more reactive than 3,5-dibromobenzamide’s amide group due to reduced resonance stabilization. Imidates undergo nucleophilic substitution at nitrogen (e.g., with amines to form amidines), whereas amides resist such reactions .

- Halogen Effects : Bromine substituents (vs. chlorine in dichloro analogues) enhance electrophilicity and participation in cross-coupling reactions. For example, brominated imidates are superior substrates in Suzuki-Miyaura reactions compared to chlorinated counterparts.

Research Findings and Limitations

- Cross-Coupling Efficiency : this compound’s bromine atoms facilitate Pd-catalyzed cross-coupling reactions, as demonstrated in analogues like 3,5-dibromobenzamide, which undergoes Suzuki reactions at 80–100°C .

- Data Gaps : Specific data on the target compound’s solubility, stability, and synthetic yields are lacking in the provided evidence. Further studies are required to optimize its synthesis and characterize its reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.